Cas no 49620-13-5 (5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one)

5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one structure
49620-13-5 structure
Nome del prodotto:5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one
Numero CAS:49620-13-5
MF:C30H18O10
MW:538.457929134369
CID:2010463
PubChem ID:5281694

5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one
    • Robustaflavone
    • 6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • 6-(5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • 3',6''-Biapigenin
    • CS-0032074
    • 6-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 6-[5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl-
    • SCHEMBL561807
    • DTXSID30197937
    • HY-N5013
    • AKOS040747412
    • Q27089374
    • 49620-13-5
    • 4H-1-Benzopyran-4-one, 6-(5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)
    • 6-[5-(5,7-Dihydroxy-4-oxo-chromen-2-yl)-2-hydroxy-phenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • LMPK12040005
    • FT-0776777
    • BORWSEZUWHQTOK-UHFFFAOYSA-N
    • CHEBI:8881
    • 6-(5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
    • 6-(5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl)-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
    • DA-77515
    • DTXCID90120428
    • Inchi: InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)23-11-22(37)29-26(39-23)12-20(35)27(30(29)38)17-7-14(3-6-18(17)33)24-10-21(36)28-19(34)8-16(32)9-25(28)40-24/h1-12,31-35,38H
    • Chiave InChI: BORWSEZUWHQTOK-UHFFFAOYSA-N
    • Sorrisi: C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 538.08999677g/mol
  • Massa monoisotopica: 538.08999677g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 40
  • Conta legami ruotabili: 3
  • Complessità: 1050
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5
  • Superficie polare topologica: 174Ų

5,7,5',7'-tetrahydroxy-2'-(4-hydroxy-phenyl)-2,6'-(4-hydroxy-m-phenylene)-bis-chromen-4-one Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:49620-13-5)robustaflavone
TBW00001
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta